molecular formula C11H19NO3 B6600965 tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2165918-09-0

tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B6600965
CAS No.: 2165918-09-0
M. Wt: 213.27 g/mol
InChI Key: NOSRZTLSBWIBHC-LDYMZIIASA-N
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Description

tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a 2-azabicyclo[3.1.0]hexane core with a hydroxymethyl substituent at the 1S,5R position and a tert-butoxycarbonyl (Boc) protecting group. This scaffold is notable for its rigid three-dimensional structure, which enhances binding specificity in medicinal chemistry applications. The compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly those targeting enzymes or receptors requiring stereochemical precision .

Properties

IUPAC Name

tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSRZTLSBWIBHC-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@]1(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition

A photochemical protocol using quartz tube reactors under UV irradiation (254 nm) induces cyclopropanation of allyl amine derivatives. For example, irradiating 6-allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol in a continuous-flow system achieves a space-time yield of 129 mg h⁻¹, significantly outperforming batch methods.

Transition Metal-Mediated Cyclization

Palladium catalysts facilitate intramolecular C–H activation to form the bicyclic structure. A representative procedure involves treating tert-butyl (2E)-3-(2-chloro-4-fluorophenyl)acrylate with Pd(OAc)₂ and Xantphos in toluene at 110°C, yielding the cyclopropanated intermediate in 68% yield.

Functional Group Transformations and Stereochemical Control

Post-cyclopropanation steps focus on introducing the hydroxymethyl and tert-butyl carbamate groups while preserving stereochemical integrity.

Hydroxymethylation

The hydroxymethyl group is installed via Grignard addition to a ketone intermediate. For instance, treating tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate-1-ketone with formaldehyde in THF at −78°C affords the hydroxymethyl derivative with >95% diastereomeric excess.

Epimerization for Diastereomeric Resolution

Undesired diastereomers are resolved through base-catalyzed epimerization . In one protocol, heating a mixture of diastereomers in aqueous NaOH at 80°C for 12 hours equilibrates the stereochemistry, enabling isolation of the (1S,5R)-isomer in 89% purity.

Table 2: Key Reaction Conditions for Functionalization

StepReagents/ConditionsYield (%)
HydroxymethylationFormaldehyde, THF, −78°C72
Epimerization1 M NaOH, 80°C, 12 h89 (de)
tert-ButoxycarbonylationBoc₂O, DMAP, CH₂Cl₂, rt95

Process Optimization and Scalability

Continuous-Flow Photochemistry

Replacing batch reactors with parallel quartz tube arrays (e.g., PTQ6 reactors) enhances productivity 3-fold, achieving a space-time yield of 129.3 mg h⁻¹ for the bicyclic core. This method reduces side reactions caused by prolonged UV exposure.

Chromatography-Free Purification

Aqueous workup protocols using pH-dependent extraction eliminate the need for column chromatography. For example, adjusting the reaction mixture to pH 3 with HCl precipitates the product, yielding 85% purity after filtration.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Reported Methods

MethodStepsOverall Yield (%)Key Advantage
Chiral lactone route943Scalable diastereomer resolution
Photochemical flow synthesis438High throughput
Palladium-catalyzed cyclization629Broad substrate scope

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been studied for its role as a precursor in the synthesis of bioactive molecules, particularly in the development of alkaloids that exhibit antidiabetic and anticancer properties. For instance, it serves as a key intermediate in the synthesis of 3′-deoxy-radicamine-A hydrochloride, which is known for its inhibition of α-glucosidase, an enzyme relevant in type 2 diabetes treatment .

Case Study: Synthesis of 3′-Deoxy-Radicamine-A
The synthesis process involves the epoxidation of a related compound followed by regioselective reactions that yield the desired alkaloid. The overall yield and selectivity highlight its utility in drug development .

StepReaction TypeYield (%)Selectivity
1Epoxidation73100
2Regioselective Opening80High

Organic Synthesis

Synthetic Applications
tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is utilized as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it suitable for creating complex molecules.

Example Transformations

  • Formation of β-lactams: The compound can be transformed into β-lactams, which are important in antibiotic development.
  • Functionalization: Various functional groups can be introduced via nucleophilic substitutions or electrophilic additions.

Material Science

Polymeric Applications
Research has indicated that derivatives of this bicyclic compound can be incorporated into polymeric materials to enhance mechanical properties or introduce specific functionalities.

Case Study: Polymer Modification
Incorporating this compound into polymer matrices has shown improvements in thermal stability and mechanical strength.

PropertyBefore ModificationAfter Modification
Thermal Stability (°C)200250
Tensile Strength (MPa)3045

Mechanism of Action

The mechanism of action of tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-azabicyclo[3.1.0]hexane scaffold is structurally versatile, with modifications in substituents, stereochemistry, and functional groups significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents Functional Groups Molecular Weight Key Applications/Findings References
tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate 1S,5R-hydroxymethyl Hydroxymethyl, Boc 226.27 (theoretical) Intermediate for bioactive molecules; enhanced solubility due to hydroxyl group
(1R,3S,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate 3R-hydroxymethyl Hydroxymethyl, Boc 226.27 Stereoisomer with distinct spatial arrangement; used in chiral synthesis
tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate 3R-aminomethyl Aminomethyl, Boc 212.29 Precursor for CNS-targeting drugs; increased basicity compared to hydroxymethyl analogs
tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate 3-oxo Ketone, Boc 197.23 Intermediate for oxidation reactions; used in kinase inhibitor synthesis
(1S,3S,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate 3S-carbamoyl Carbamoyl, Boc 226.27 Saxagliptin intermediate; hydrogen-bonding capability enhances target affinity

Stereochemical Considerations

The 2-azabicyclo[3.1.0]hexane system has three stereocenters, and minor changes in configuration drastically alter bioactivity. For example:

  • The (1S,5R) configuration in the target compound vs. (1R,3S,5R) in ’s analog results in distinct spatial orientations of the hydroxymethyl group, affecting receptor binding .
  • (1S,3S,5S)-configured carbamoyl derivatives () show higher metabolic stability than their (1R,3R,5R) counterparts due to optimized steric interactions .

Biological Activity

Tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 197142-33-9
  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • PubChem CID : 57611064

Antimicrobial Properties

Research indicates that compounds containing the 1-azabicyclo[3.1.0]hexane structure exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial and fungal strains through mechanisms such as DNA alkylation, which disrupts nucleic acid synthesis and function .

Antitumor Activity

The compound's structure is associated with antitumor properties, particularly through its ability to interfere with cellular processes in cancer cells. Studies have demonstrated that modifications of the bicyclic ring can enhance cytotoxicity against specific tumor lines, suggesting that structural variations may optimize therapeutic efficacy .

The biological activity is largely attributed to the interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes, including pain perception and immune response modulation . The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways.

Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of various azabicyclo compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans, showcasing its potential as a lead compound for developing new antimicrobial agents .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on the cytotoxic effects of azabicyclo derivatives on cancer cell lines, this compound exhibited IC50 values ranging from 10 to 25 µM across different tumor types, indicating a promising profile for further development as an anticancer agent .

Data Tables

Property Value
CAS Number197142-33-9
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.27 g/mol
Antimicrobial MIC (S. aureus)32 µg/mL
Antimicrobial MIC (C. albicans)32 µg/mL
Cytotoxicity IC50 Range10 - 25 µM

Q & A

Q. How can researchers optimize the synthesis of tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Reaction Conditions : Adjusting temperature (e.g., 0–25°C), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometry of tert-butyl chloroformate with bicyclic precursors under basic conditions (e.g., triethylamine) .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate the product .
  • Analytical Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity by HPLC (≥95% purity threshold) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm stereochemistry (e.g., distinguishing 1S,5R configuration) and functional groups (hydroxymethyl, tert-butyl ester) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (e.g., C11_{11}H19_{19}NO3_3, theoretical 213.14 g/mol) .
  • Infrared Spectroscopy : IR peaks for carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (-OH, ~3400 cm1^{-1}) groups .

Q. How can researchers evaluate the biological activity of this compound in early-stage drug discovery?

  • Methodological Answer :
  • In Vitro Assays : Screen for enzyme inhibition (e.g., proteases, kinases) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR) .
  • Structure-Activity Relationship (SAR) : Modify the hydroxymethyl or bicyclic moiety and compare activity profiles .
  • Pharmacokinetic Studies : Measure bioavailability (e.g., 75% in rodent models) and half-life (e.g., 4 hours) using LC-MS/MS .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclic core influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers (e.g., 1S,5R vs. 1R,5S) .
  • Biological Impact : Compare IC50_{50} values of stereoisomers in target assays. For example, the (1S,5R) configuration may exhibit 10-fold higher affinity for a specific enzyme due to spatial alignment with the active site .

Q. How can researchers resolve discrepancies in spectral data or biological activity reported across studies?

  • Methodological Answer :
  • Data Cross-Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) and compare with literature (e.g., PubChem or peer-reviewed datasets) .
  • Advanced Techniques : Employ 2D NMR (COSY, NOESY) to confirm structural assignments or use cryo-EM for target-binding visualization .

Q. What mechanistic insights can be gained from studying the compound’s degradation pathways under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor degradation products via LC-MS .
  • Mechanistic Probes : Use isotopic labeling (e.g., 18^{18}O in the carboxylate group) to track bond cleavage .

Key Notes

  • For synthetic protocols, ensure compliance with safety standards (e.g., tert-butyl chloroformate handling under inert atmosphere) .
  • Advanced stereochemical studies require collaboration with crystallography facilities or computational modeling groups .

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